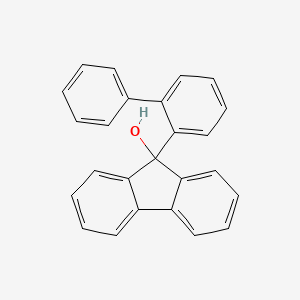
9-(2-Phenylphenyl)fluoren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Phenylphenyl)fluoren-9-ol is an organic compound with the molecular formula C₂₅H₁₈O It is a derivative of fluorene, featuring a hydroxyl group at the 9-position and a biphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Phenylphenyl)fluoren-9-ol typically involves the reaction of 9-fluorenone with biphenyl derivatives under specific conditions. One common method includes the use of Grignard reagents, where 9-fluorenone reacts with 2-biphenylylmagnesium bromide to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium cation-exchanged montmorillonite have been employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
9-(2-Phenylphenyl)fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 9-(2-Phenylphenyl)fluoren-9-one.
Reduction: 9-(2-Phenylphenyl)fluorene.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 9-(2-Phenylphenyl)fluoren-9-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9-fluorenol: Similar structure but lacks the biphenyl group.
9,9-Bis(4-hydroxyphenyl)fluorene: Contains two hydroxyl groups and is used in different applications.
Uniqueness
9-(2-Phenylphenyl)fluoren-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
67665-44-5 |
|---|---|
Molecular Formula |
C25H18O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
9-(2-phenylphenyl)fluoren-9-ol |
InChI |
InChI=1S/C25H18O/c26-25(22-15-7-4-12-19(22)18-10-2-1-3-11-18)23-16-8-5-13-20(23)21-14-6-9-17-24(21)25/h1-17,26H |
InChI Key |
STBDILWPXRMNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3(C4=CC=CC=C4C5=CC=CC=C53)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















